molecular formula C19H14Cl2N2O4 B5416580 5-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

5-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B5416580
M. Wt: 405.2 g/mol
InChI Key: FBRGKCAEXSLVDN-ALCCZGGFSA-N
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Description

5-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitro group, a chloro-substituted phenyl ring, and an oxazole ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

5-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4/c1-12-19(23(24)25)18(27-22-12)7-5-14-10-16(21)6-8-17(14)26-11-13-3-2-4-15(20)9-13/h2-10H,11H2,1H3/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRGKCAEXSLVDN-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C=CC(=C2)Cl)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=C(C=CC(=C2)Cl)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Chlorination: Introduction of chlorine atoms using chlorinating agents like thionyl chloride or sulfuryl chloride.

    Ether formation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The presence of the nitro group suggests potential redox activity, which could be involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-[(3-chlorophenyl)methoxy]phenyl derivatives: These compounds share a similar core structure but may differ in the substituents attached to the phenyl rings.

    Oxazole derivatives: Compounds containing the oxazole ring, which may have different substituents.

Uniqueness

The uniqueness of 5-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the oxazole ring, makes it a versatile compound for various applications.

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